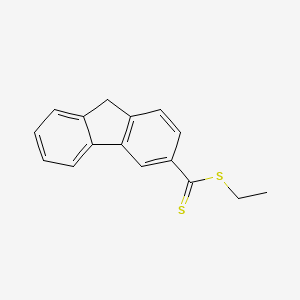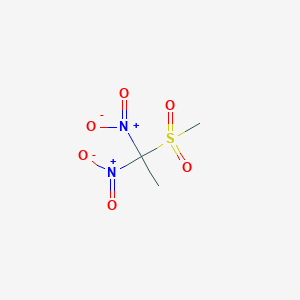![molecular formula C20H31ClO2 B14609699 2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one CAS No. 58995-77-0](/img/structure/B14609699.png)
2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one is an organic compound with a complex structure that includes a chloro group, a phenyl ring, and a dodecyloxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one typically involves the reaction of 4-(dodecyloxy)phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroethanol in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one can undergo several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Oxidation: The major product is typically a carboxylic acid.
Reduction: The major product is usually an alcohol.
Scientific Research Applications
2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenyl ring and dodecyloxy chain can interact with various biological molecules through hydrophobic interactions and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
- 1-(4-(2-chloroethoxy)phenyl)ethanone
Uniqueness
2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one is unique due to its long dodecyloxy chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly interesting for applications requiring specific hydrophobic interactions and stability in non-polar environments .
Properties
CAS No. |
58995-77-0 |
|---|---|
Molecular Formula |
C20H31ClO2 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
2-chloro-1-(4-dodecoxyphenyl)ethanone |
InChI |
InChI=1S/C20H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-16-23-19-14-12-18(13-15-19)20(22)17-21/h12-15H,2-11,16-17H2,1H3 |
InChI Key |
LVHQARYVNJPHLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


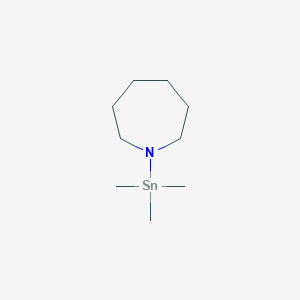
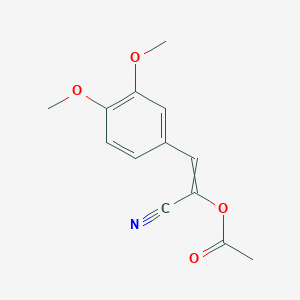
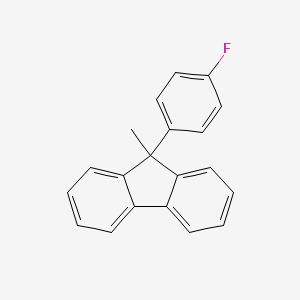

![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)
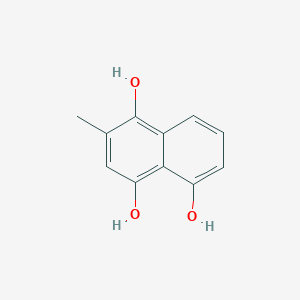
![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)
![2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14609665.png)
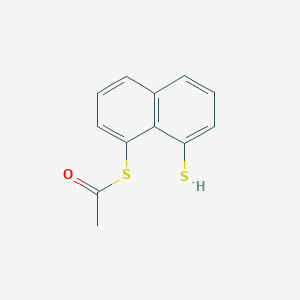
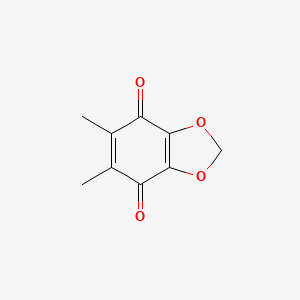
![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)
